molecular formula C11H14ClNOS B14667534 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide CAS No. 37818-52-3

2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide

Cat. No.: B14667534
CAS No.: 37818-52-3
M. Wt: 243.75 g/mol
InChI Key: FGFXOLPGXMQYRI-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide is an organic compound with a complex structure It contains a chloro group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl mercaptan to introduce the methylsulfanyl group. Finally, the resulting compound is treated with aniline to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical reactions, while the phenyl group can interact with aromatic systems in biological molecules. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylpropanoic acid
  • 2-Chloro-3-methylbutane
  • 2-Chloro-3-methyl-2-butene

Uniqueness

2-Chloro-2-methyl-3-(methylsulfanyl)-N-phenylpropanamide is unique due to the presence of both a chloro and a methylsulfanyl group on the same carbon atom, along with a phenyl group attached to the amide nitrogen

Properties

CAS No.

37818-52-3

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

2-chloro-2-methyl-3-methylsulfanyl-N-phenylpropanamide

InChI

InChI=1S/C11H14ClNOS/c1-11(12,8-15-2)10(14)13-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)

InChI Key

FGFXOLPGXMQYRI-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)(C(=O)NC1=CC=CC=C1)Cl

Origin of Product

United States

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